4-Tert-butyl-1,1-difluorocyclohexane

Overview

Description

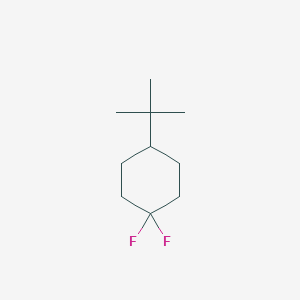

4-Tert-butyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C10H18F2. It belongs to the class of disubstituted cyclohexanes, where two substituents are attached to the cyclohexane ring. This compound is characterized by the presence of a tert-butyl group and two fluorine atoms on the cyclohexane ring, making it a unique and interesting molecule for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-tert-butylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced fluorinating agents and catalysts can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The cyclohexane ring can be reduced to form different cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the fluorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted cyclohexanes.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of various reduced cyclohexane derivatives.

Scientific Research Applications

4-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorine substitution on the stability and reactivity of cyclohexane derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .

Comparison with Similar Compounds

Similar Compounds

4-Tert-butyl-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.

4-Tert-butyl-1,1-dibromocyclohexane: Similar structure but with bromine atoms instead of fluorine.

4-Tert-butyl-1,1-diiodocyclohexane: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4-Tert-butyl-1,1-difluorocyclohexane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound for various chemical and biological studies .

Properties

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?

A1: The structure of this compound offers some key advantages for studying this phenomenon:

- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []

- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one](/img/structure/B91993.png)